

(3S,5R)-fluvastatin sodium comparison other statins

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Compound Focus: (3S,5R)-fluvastatin sodium

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Comparative Efficacy of Statins

The table below summarizes key findings from a clinical trial comparing the lipid-lowering efficacy of several statins at a 40 mg dose in patients with coronary heart disease. The data shows the percentage of atorvastatin's efficacy achieved by each other statin.

Statin	Relative Efficacy vs. Atorvastatin at 40 mg [1]
Atorvastatin	100% (Reference)
Simvastatin	~85%
Lovastatin	~60%
Pravastatin	~50%
Fluvastatin	~33%

Key findings from the study: Atorvastatin was significantly more effective at lowering LDL cholesterol and non-HDL cholesterol than all other statins tested in both fasting and postprandial states. Fluvastatin, at the same dose, had about 33% of the efficacy of atorvastatin in the same patient population [1].

Experimental Data on Enantiomers

A 2015 study investigated the enantiomer-specific effects of statins, including the (3S,5R) form of fluvastatin [2]. The following table summarizes the experimental protocols and key findings from that research.

| **Aspect** | **Experimental Details** | | :--- | :--- | | **Objective** | To examine stereospecific effects on the expression of drug-metabolizing cytochromes P450 and the activity of their transcriptional regulators (PXR, GR, AhR) [2]. | | **Cell Models** | Primary human hepatocytes (from 3 donors); LS174T and LS180 human colon adenocarcinoma cells; AZ-AHR (HepG2-derived) and AZ-GR (HeLa-derived) reporter gene cell lines [2]. | | **Key Reagents** | All four optical isomers of atorvastatin, fluvastatin, and rosuvastatin [2]. | | **Key Assays/Methods** |

- **Gene Reporter Assay:** To measure transcriptional activity of AhR, GR, and PXR.
- **Western Blots & RT-PCR:** To measure protein and mRNA levels of CYP enzymes in human hepatocytes.
- **Cell Viability Assay:** To control for cytotoxicity of treatments.

[2] | | **Key Finding on Fluvastatin Enantiomers** | The induction of CYP2B6 and CYP3A4 via the PXR receptor varied by enantiomer. The potency order for fluvastatin was: **(3S,5R) > (3R,5S) = (3S,5S) > (3R,5R)**. This suggests the (3S,5R) enantiomer has a stronger potential to cause drug-drug interactions via enzyme induction [2]. |

Pharmacokinetic & Metabolic Profile

Understanding the properties of racemic fluvastatin provides context for its overall clinical profile. The table below compares key pharmacokinetic parameters.

Parameter	Fluvastatin (Racemate)	Comparative Context
Primary Metabolizing Enzyme	CYP2C9 (75%), with minor contributions from CYP3A4 and CYP2C8 [3] [4] [2].	Differs from statins like simvastatin and atorvastatin (mainly CYP3A4), potentially offering a different drug-drug interaction profile [5] [2].
Bioavailability	~24% (immediate-release capsule); ~29% (extended-	Undergoes extensive first-pass metabolism.

Parameter	Fluvastatin (Racemate)	Comparative Context
	release tablet) [3] [4].	
Protein Binding	>98% [3] [4].	High, similar to several other statins.
Half-Life	~3 hours (immediate-release); ~9 hours (extended-release) [3] [4].	Shorter than atorvastatin (~14 hrs) and rosuvastatin (~19 hrs) [6] [7].
Transporter Interactions	Substrate for OATP1B1 [5].	The c.521T>C polymorphism in SLCO1B1 (encoding OATP1B1) has no significant effect on fluvastatin plasma levels, unlike its pronounced effect on simvastatin acid [5].

Signaling Pathways and Experimental Workflow

Based on the research, fluvastatin enantiomers can activate the Pregnane X Receptor (PXR), a key transcriptional regulator of drug-metabolizing enzymes like CYP3A4. This pathway is a primary mechanism for one type of drug-drug interaction. The diagram below illustrates this pathway and the experimental workflow used to study it.

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